1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14795988
InChI: InChI=1S/C25H30N4O3/c1-3-29-17-22(23(30)21-11-10-18(2)26-24(21)29)25(31)27-19-8-7-9-20(16-19)32-15-14-28-12-5-4-6-13-28/h7-11,16-17H,3-6,12-15H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C25H30N4O3
Molecular Weight: 434.5 g/mol

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide

CAS No.:

Cat. No.: VC14795988

Molecular Formula: C25H30N4O3

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro[1,8]naphthyridine-3-carboxamide -

Specification

Molecular Formula C25H30N4O3
Molecular Weight 434.5 g/mol
IUPAC Name 1-ethyl-7-methyl-4-oxo-N-[3-(2-piperidin-1-ylethoxy)phenyl]-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C25H30N4O3/c1-3-29-17-22(23(30)21-11-10-18(2)26-24(21)29)25(31)27-19-8-7-9-20(16-19)32-15-14-28-12-5-4-6-13-28/h7-11,16-17H,3-6,12-15H2,1-2H3,(H,27,31)
Standard InChI Key UMAGSEZVWRYOHD-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC=C3)OCCN4CCCCC4

Introduction

1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class. It features a unique structure that integrates a naphthyridine core with various functional groups, including a piperidinoethoxyphenyl moiety. This compound is notable for its potential therapeutic applications, particularly in pharmaceuticals, due to its diverse biological activities.

Synthesis and Chemical Reactivity

The synthesis of 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro naphthyridine-3-carboxamide typically involves multi-step reactions incorporating different chemical precursors. These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Synthetic StepsDescription
1. Precursor SelectionChoice of appropriate starting materials
2. Condensation ReactionsFormation of the naphthyridine core
3. Substitution ReactionsIntroduction of the piperidinoethoxyphenyl group

Biological Activity and Potential Applications

This compound is significant in medicinal chemistry due to its diverse biological activities, including potential antibacterial and anticancer properties. The specific structure suggests applications in pharmaceuticals, particularly in developing new therapeutic agents.

Biological ActivityPotential Application
AntibacterialTreatment of bacterial infections
AnticancerCancer therapy
Enzyme InhibitionTargeted therapeutic interventions

Research Findings and Future Directions

Research on 1-Ethyl-7-methyl-4-oxo-N-[3-(2-piperidinoethoxy)phenyl]-1,4-dihydro naphthyridine-3-carboxamide highlights its potential as a promising candidate for further research and development in medicinal chemistry. Future studies should focus on optimizing its synthesis, exploring its biological activities, and assessing its therapeutic efficacy.

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